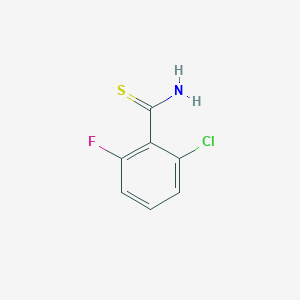
2-Chloro-6-fluorobenzene-1-carbothioamide
Cat. No. B363595
Key on ui cas rn:
769-05-1
M. Wt: 189.64g/mol
InChI Key: NASRTWJCHNSTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06096898
Procedure details


2-Chloro-6-fluorobenzonitrile, (99.1%, 62.2 g, 0.40 mol) was weighed into a 1-L three-necked roundbottom flask equipped with a condenser and an overhead electric stirrer, along with Et3N (78 mL, 56.6 g, 0.56 mol) and 180 mL (176.04 g, 2.23 mol) of pyridine. The reactor was purged with a slow stream of N2 and vented to a 13% bleach solution. The stirring solution was cooled to -19° C. in a CCl4 /dry ice bath, and H2S gas (33.6 g, 0.99 mol) was sparged below the liquid surface at a rate of 0.4 g/min over a period of 82 min. During the gas addition, the solution temperature rose to -11° C. The yellow-green solution was allowed to gradually warm to 25° C. and stir overnight with a slow N2 purge of the reactor head space into bleach solution. The solution was poured into 1.6 L of ice water, stirred, and the resulting white crystals were collected on a buchner funnel and rinsed with additional water. After 2 h of air drying, the moist filter cake was vacuum oven dried for 5 h at 65° C. to give 54.5 g of 2-Chloro-6-Fluorobenzthioamide (72% wt. % yield), mp 155-160° C., having a GC area % purity of 98.8% and containing 1.2% 2-Chloro-6-fluorobenzonitrile.





Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].CCN(CC)CC.N1C=CC=CC=1.[SH2:24].N#N>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[S:24])[NH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)F
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-19 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reactor was purged with a slow stream of N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the gas addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to -11° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to gradually warm to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge of the reactor head space into bleach solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into 1.6 L of ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting white crystals were collected on a buchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with additional water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 2 h of air drying
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 5 h at 65° C.
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(N)=S)C(=CC=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54.5 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
